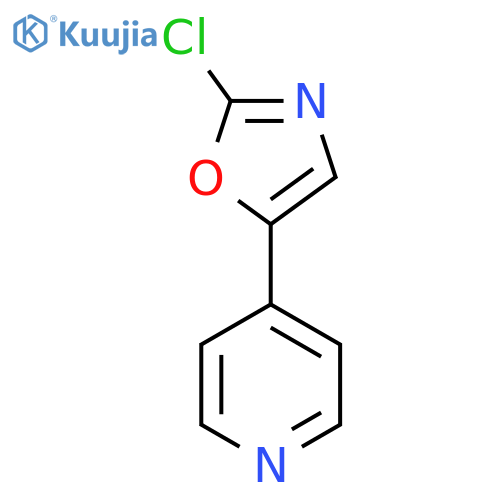Cas no 1896654-86-6 (2-Chloro-5-(pyridin-4-yl)oxazole)

1896654-86-6 structure
商品名:2-Chloro-5-(pyridin-4-yl)oxazole
CAS番号:1896654-86-6
MF:C8H5ClN2O
メガワット:180.59110045433
CID:4828068
2-Chloro-5-(pyridin-4-yl)oxazole 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(pyridin-4-yl)oxazole
-
- インチ: 1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H
- InChIKey: NYRVRHYWGPDFDI-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C(C2C=CN=CC=2)O1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 150
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9
2-Chloro-5-(pyridin-4-yl)oxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196107-5g |
2-Chloro-5-(pyridin-4-yl)oxazole |
1896654-86-6 | 97% | 5g |
$1857.10 | 2023-09-02 | |
| Alichem | A029196107-1g |
2-Chloro-5-(pyridin-4-yl)oxazole |
1896654-86-6 | 97% | 1g |
$632.00 | 2023-09-02 |
2-Chloro-5-(pyridin-4-yl)oxazole 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
1896654-86-6 (2-Chloro-5-(pyridin-4-yl)oxazole) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2230780-65-9(IL-17A antagonist 3)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
